

Boc-Asp-Ofm vs Boc-Asp-OtBu side chain protection

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Compound Focus: Boc-Asp-Ofm

CAS No.: 129046-87-3

Cat. No.: S589991

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Chemical Profile and Synthesis Data

The table below summarizes available data for Boc-Asp-OtBu and **Boc-Asp-Ofm**.

Feature	Boc-Asp-OtBu	Boc-Asp-Ofm
Full Chemical Name	(2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid [1]	Information missing from search results
CAS Number	1676-90-0 [1] or 34582-32-6 [2]	Information missing from search results
Molecular Formula	C ₁₃ H ₂₃ NO ₆ [2] [1]	Information missing from search results
Molecular Weight	289.4 g/mol [2]	Information missing from search results
Physical Form	White to off-white powder [1]	Information missing from search results
Storage	Desiccate at -20°C [2] [3] [1]	Information missing from search results

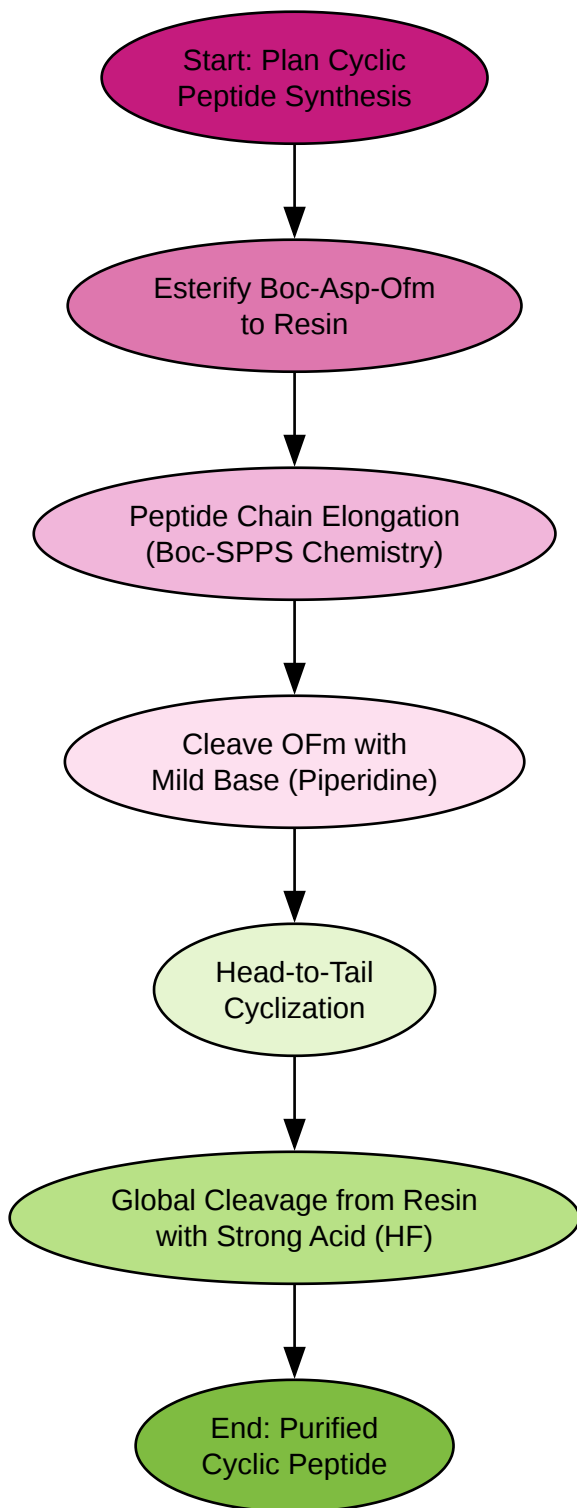
Feature	Boc-Asp-OtBu	Boc-Asp-Ofm
Key Application	Standard building block for Boc-SPPS and solution-phase synthesis [4]	Orthogonal protection for solid-phase cyclization [5]
Cleavage Conditions	Strong anhydrous acid (e.g., HF, TFMSA) [6]	Mild basic conditions (e.g., piperidine) [5]

Experimental Context and Workflows

While quantitative data is limited, the search results provide context for how these protecting groups are used in practice.

- **Synthesis with Boc-Asp-OtBu:** In **solution-phase synthesis**, Boc-Asp(OtBu)-OH can be coupled to amino acid esters using activating agents like Titanium Tetrachloride (TiCl₄) in pyridine. This method is reported to furnish dipeptides in **high yields (e.g., 84%)** while preserving stereochemical integrity and side-chain protecting groups like OtBu [4]. For **Boc-Solid Phase Peptide Synthesis (Boc-SPPS)**, the peptide chain is built on a resin. After synthesis completion, the entire peptide is cleaved from the resin, and all protecting groups (including the Boc group and the OtBu side-chain) are removed simultaneously using strong anhydrous acids like **anhydrous Hydrogen Fluoride (HF)** or trifluoromethanesulfonic acid (TFMSA) [6].
- **Specialized Application of Boc-Asp-Ofm:** One study directly compares cyclization strategies and highlights the value of **Boc-Asp-Ofm**. Researchers encountered a problem: esterifying **Boc-Asp-OtBu** to benzyl alcohol-type resins for head-to-tail cyclization resulted in **high epimerization** (racemization). To solve this, they switched the protecting group to **Boc-Asp-Ofm**. The fluorenylmethyl (OFm) ester can be cleaved with mild base (like piperidine) under conditions that do not affect the Boc group or the benzyl-type resin linkage. This orthogonality allowed them to perform the critical esterification step via the cesium salt of **Boc-Asp-Ofm**, which **solved the epimerization problem** and became their method of choice for preparing cyclic head-to-tail peptides in satisfactory yields [5].

The orthogonal protection strategy using Boc and OFm can be visualized in the following workflow:



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Comparison Guide Conclusion

Based on the gathered information, you can present the following conclusions to your audience of researchers:

- **Boc-Asp-OtBu is the standard workhorse** for general peptide synthesis. Its stability to base and removal under strong acid makes it compatible with standard Boc-SPPS and solution-phase protocols. It is readily available and well-characterized.
- **Boc-Asp-Ofm is a specialized tool for complex syntheses**, particularly head-to-tail cyclization on solid support. Its key advantage is **orthogonality**; the OFm group can be cleanly removed with mild base without affecting the N-terminal Boc group or acid-labile resin linkages. This helps avoid side reactions like epimerization during crucial anchoring or cyclization steps [5].

The most appropriate choice depends entirely on the synthetic goal. For linear sequences, **Boc-Asp-OtBu** is likely sufficient. For complex cyclic peptides, the orthogonal strategy enabled by **Boc-Asp-Ofm** may be critical for success, despite it being less common.

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References

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To cite this document: Smolecule. [Boc-Asp-Ofm vs Boc-Asp-OtBu side chain protection]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b589991#boc-asp-ofm-vs-boc-asp-otbu-side-chain-protection>]

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